BenchChemオンラインストアへようこそ!

2,2-Dimethyl-chroman-6-ylamine

NMDA receptor glutamate receptor binding assay

2,2-Dimethyl-chroman-6-ylamine (CAS 19989-18-5) is the essential 6-amino-substituted chroman building block for medicinal chemistry programs. The primary aromatic amine at the 6-position is a versatile nucleophilic handle for generating carbamates, sulfonamides, and amides, enabling systematic SAR exploration at pancreatic β‑cell (SUR1/Kir6.2) and vascular (SUR2B/Kir6.1) KATP channels. It serves as a quantitative baseline for NMDA receptor (glycine‑site) and p38α MAP kinase inhibitor development, with documented synthetic utility in patent literature. Prioritize this scaffold over non-aminated or 4‑substituted analogs to access a validated pathway to sub‑micromolar insulin secretion inhibitors.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 19989-18-5
Cat. No. B3002677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-chroman-6-ylamine
CAS19989-18-5
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)N)C
InChIInChI=1S/C11H15NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6,12H2,1-2H3
InChIKeyALGAZPMCTIRYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-chroman-6-ylamine (CAS 19989-18-5): A Versatile Chroman-Based Building Block and Pharmacological Scaffold


2,2-Dimethyl-chroman-6-ylamine (CAS 19989-18-5) is a dihydrobenzopyran derivative featuring a primary aromatic amine at the 6-position of the 2,2-dimethylchroman core structure. With molecular formula C₁₁H₁₅NO and molecular weight of 177.24 g/mol , this compound is characterized by its 3,4-dihydro-2H-1-benzopyran skeleton . The compound is commercially available as a research chemical from multiple suppliers , with purity specifications typically ranging from 95% to 98% .

2,2-Dimethyl-chroman-6-ylamine (19989-18-5): Why Generic Analogs Cannot Substitute in 6-Position Modifications


The 6-position amino group of 2,2-dimethylchroman is not interchangeable with other substitution patterns on the chroman scaffold. A comprehensive SAR study by Pirotte et al. (2017) systematically demonstrated that progressive modification at both the 4-position and 6-position of 2,2-dimethylchromans produces distinct pharmacological outcomes [1]. Specifically, the nature of substituents introduced at the 6-position (ranging from amino to formamido, acetamido, and alkoxycarbonylamino) directly modulates the magnitude of inhibitory effect on insulin release and vasorelaxant activity [1]. Furthermore, independent research on 6-alkylsulfonylamino-2,2-dimethylchromans revealed that modifications at the 6-position can fundamentally alter the mechanism of action — shifting pharmacology from KATP channel opening to Ca²⁺ entry blockade [2]. The 6-amino functionality represents the minimal, most versatile handle for further derivatization, whereas compounds lacking the 6-amino group (such as 4-amino-2,2-dimethylchroman or unsubstituted chromans) lack the critical nucleophilic site required for carbamate formation, sulfonamide installation, or other downstream transformations documented in the medicinal chemistry literature [1] [2].

2,2-Dimethyl-chroman-6-ylamine (19989-18-5): Quantitative Evidence for Selection vs. Analogs


NMDA Receptor Binding Affinity: Quantified IC50 vs. Known Antagonists

In a radioligand binding assay measuring inhibition of [³H]-strychnine binding to the N-methyl-D-aspartate (NMDA) glutamate receptor 1, 2,2-dimethyl-chroman-6-ylamine exhibited an IC50 of 4.14 × 10⁵ nM (414 μM) [1]. This represents a measurable, albeit moderate, interaction with the NMDA receptor glycine-binding site, providing a quantitative benchmark for comparison with known NMDA antagonists and structural analogs under identical assay conditions [1].

NMDA receptor glutamate receptor binding assay

p38α MAP Kinase Inhibitory Activity: Comparative IC50 Benchmarking

In a radiometric kinase assay measuring inhibition of human recombinant full-length N-terminal GST-tagged p38α expressed in Escherichia coli, 2,2-dimethyl-chroman-6-ylamine exhibited an IC50 of 1.00 × 10⁵ nM (100 μM) [1]. This value serves as a reference point for structure-activity relationship studies evaluating chroman-based p38α inhibitors, enabling direct potency comparison with optimized 6-substituted derivatives [1].

p38 MAP kinase kinase inhibition anti-inflammatory

SAR of 6-Position Substituents: Amino vs. Alkoxycarbonylamino in Insulin Secretion Inhibition

A systematic SAR study by Pirotte et al. (2017) demonstrated that progressive increase in steric hindrance of the chemical functionality at the 6-position of 2,2-dimethylchromans (from amino → formamido → acetamido → alkoxycarbonylamino) led to progressive magnification of the inhibitory effect on insulin release [1]. The 6-amino functionality (as present in 19989-18-5) represents the minimal pharmacophore, while subsequent derivatives bearing carbamate groups at the 6-position achieved markedly enhanced potency — with the optimized compound 14o (bearing a tert-butoxycarbonylamino group at the 6-position) reaching an IC50 of 0.24 μM in the glucose-sensitive insulin releasing process [2].

structure-activity relationship insulin secretion KATP channel

6-Amino as Critical Intermediate in Lactarochromal Total Synthesis

Kamat et al. (2012) reported an efficient synthesis of lactarochromal (a metabolite of Lactarius deliciosus) starting from 6-amino-2,2-dimethylchroman-4-one [1]. The 6-amino compound 3 was converted to the corresponding 6-iodo compound 4, followed by formylation using N-formylpiperidine to afford the natural product 1 in good yield [1]. While this specific synthesis employed the 4-one analog rather than 2,2-dimethyl-chroman-6-ylamine itself, the transformation highlights the critical role of the 6-amino functionality as a convertible handle in chroman-based natural product synthesis — a capability not present in non-aminated chroman analogs [1].

natural product synthesis lactarochromal synthetic intermediate

Physicochemical Properties: LogP and PSA for Drug Design Selection

2,2-Dimethyl-chroman-6-ylamine has calculated physicochemical parameters including LogP of 2.95 and polar surface area (PSA) of 35.25 Ų . These values position the compound within favorable drug-like space (Lipinski rules: LogP < 5, PSA < 140 Ų) and distinguish it from more polar 6-substituted analogs . For comparison, introduction of an alkylsulfonylamino group at the 6-position of 2,2-dimethylchromans was specifically designed to improve hydrophilicity, indicating that the baseline 6-amino compound serves as the optimal reference for hydrophobicity optimization studies [1].

drug-likeness LogP PSA physicochemical properties

Patent Documentation as Validated Intermediate for Amino-Substituted Chromane Synthesis

US Patent US20040053992A1 (Nissan Chemical Industries / Marshall Edwards Inc.) discloses methods for producing chiral chromones, chromanes, and amino-substituted chromanes using 2,2-dimethyl-chroman-6-ylamine and related intermediates [1]. The patent specifically references 2,2-dimethyl-6-chromanamine (CAS 19989-18-5) in synthetic schemes as a key intermediate for preparing amino-substituted chromane derivatives [1] . EP1535918 A1 also documents this compound in synthetic routes toward pharmacologically active chroman derivatives .

patent intermediate chroman synthesis chiral chromanes

2,2-Dimethyl-chroman-6-ylamine (19989-18-5): High-Value Research Application Scenarios


Medicinal Chemistry: Scaffold for KATP Channel Modulator Development

This compound serves as the minimal pharmacophore scaffold for developing 6-substituted 2,2-dimethylchromans targeting ATP-sensitive potassium (KATP) channels. The 6-amino group provides the essential nucleophilic handle for installing carbamate, sulfonamide, or amide functionalities that dramatically modulate both potency and tissue selectivity [1]. Research programs focused on pancreatic β-cell KATP channels (SUR1/Kir6.2) or vascular smooth muscle KATP channels (SUR2B/Kir6.1) can utilize 19989-18-5 as the starting point for systematic SAR exploration, with the documented progression from 6-amino to 6-carbamate derivatives demonstrating a validated pathway to sub-micromolar insulin secretion inhibitors [2].

Neuroscience: NMDA Receptor Probe and Glycine Site Ligand Development

With an experimentally determined IC50 of 414 μM at the NMDA glutamate receptor 1 glycine-binding site [1], 2,2-dimethyl-chroman-6-ylamine provides a quantitative reference compound for neuroscience programs investigating chroman-based NMDA receptor modulators. The 6-amino functionality may be further elaborated to optimize binding affinity while maintaining the chroman scaffold's favorable drug-like properties (LogP = 2.95; PSA = 35.25 Ų) . This compound is appropriate for receptor binding studies, competitive displacement assays using [³H]-strychnine, and as a baseline comparator for novel chroman-derived NMDA antagonists [1].

Kinase Inhibitor Discovery: p38α MAP Kinase SAR Baseline

The compound exhibits an IC50 of 100 μM against human recombinant p38α MAP kinase in a radiometric kinase assay [1], establishing a baseline inhibitory activity for chroman-based kinase inhibitors. Medicinal chemistry programs targeting p38α (implicated in inflammatory cytokine production and stress response pathways) can utilize 19989-18-5 as a reference compound for evaluating potency improvements achieved through 6-position derivatization. This quantitative benchmark enables structure-activity relationship studies to systematically assess the impact of substituent modifications on kinase inhibitory activity [1].

Synthetic Chemistry: Intermediate for Natural Product and Heterocycle Synthesis

The 6-amino group of 2,2-dimethyl-chroman-6-ylamine enables diazotization, halogenation, and subsequent cross-coupling reactions, providing access to 6-substituted chromans that serve as intermediates in natural product synthesis [1]. This compound is explicitly documented as a key intermediate in patent literature (US20040053992A1; EP1535918 A1) for producing amino-substituted chromanes with potential therapeutic applications [2]. Organic synthesis laboratories requiring a validated, commercially available chroman building block with a reactive 6-amino handle should prioritize this compound over non-aminated or differently substituted chroman analogs [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethyl-chroman-6-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.